

# An In-depth Technical Guide to meso-1,2,3,4-Tetrabromobutane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **meso-1,2,3,4-Tetrabromobutane**

Cat. No.: **B1632186**

[Get Quote](#)

This guide provides a comprehensive technical overview of **meso-1,2,3,4-tetrabromobutane**, a significant brominated organic compound. We will delve into its core chemical and physical properties, stereochemical intricacies, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

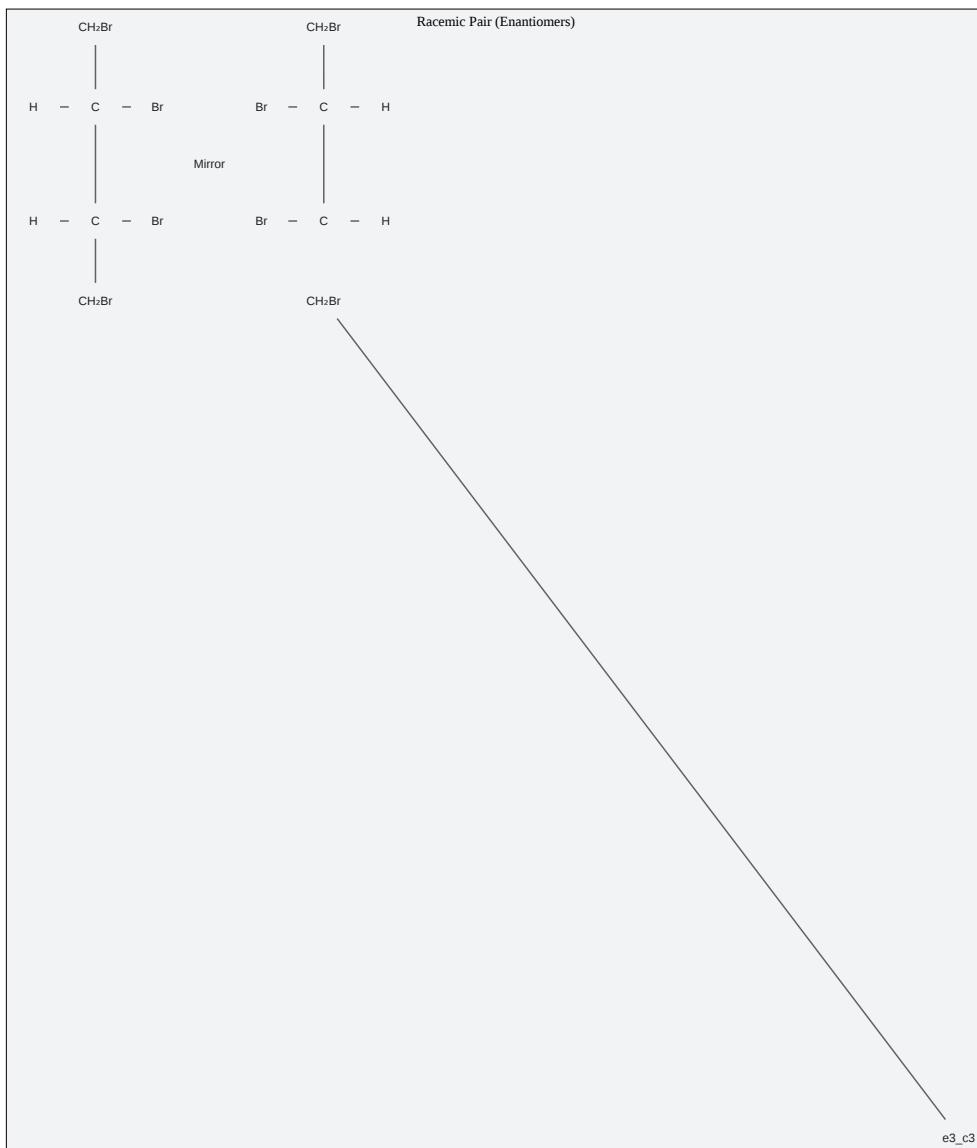
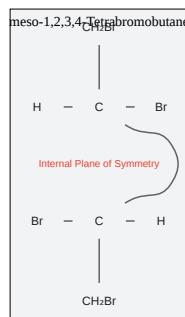
## Introduction: A Molecule of Stereochemical Interest

1,2,3,4-Tetrabromobutane ( $C_4H_6Br_4$ ) is a halogenated aliphatic hydrocarbon notable for its rich stereochemistry. With two chiral centers, it exists as distinct stereoisomers: a meso form and a racemic mixture of enantiomers. This guide focuses specifically on the meso isomer, an achiral compound possessing chiral centers, which makes it a classic subject for stereochemical study.

While its primary commercial applications are as an additive flame retardant and a stable laboratory precursor for 1,3-butadiene, its multiple reactive sites offer considerable utility as a versatile building block in synthetic chemistry.

## Physicochemical Properties

The distinct physical properties of **meso-1,2,3,4-tetrabromobutane** are critical for its handling, purification, and application in various experimental setups. These properties differ significantly from its racemic counterpart.



| Property          | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>4</sub> H <sub>6</sub> Br <sub>4</sub>                                                                |
| Molecular Weight  | 373.71 g/mol                                                                                                 |
| CAS Number        | 2657-67-2                                                                                                    |
| Appearance        | White to off-white crystalline powder                                                                        |
| Melting Point     | 116-119 °C                                                                                                   |
| Boiling Point     | 180-181 °C at 8.0 kPa (60 mmHg)                                                                              |
| Density           | ~2.5 g/cm <sup>3</sup>                                                                                       |
| Vapor Pressure    | 0.009 hPa at 25 °C                                                                                           |
| Refractive Index  | ~1.611                                                                                                       |
| Solubility        | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform; slightly soluble in petroleum ether. |

Note: The racemic form of 1,2,3,4-tetrabromobutane has a much lower melting point, around 40-41 °C.

## The Stereochemistry of meso-1,2,3,4-Tetrabromobutane

The defining characteristic of the meso isomer is its internal plane of symmetry. Although it possesses two chiral centers (at carbons 2 and 3), the molecule as a whole is achiral and therefore optically inactive. This occurs because the stereochemistry of the two halves of the molecule are mirror images of each other, effectively canceling out any potential rotation of plane-polarized light.

This can be understood by examining its Fischer projection. The plane of symmetry between C2 and C3 makes the molecule superimposable on its mirror image.



[Click to download full resolution via product page](#)

Caption: Fischer projections of 1,2,3,4-tetrabromobutane stereoisomers.

## Synthesis and Reaction Mechanisms

The primary route for synthesizing 1,2,3,4-tetrabromobutane is the electrophilic addition of bromine ( $\text{Br}_2$ ) to 1,3-butadiene. This reaction is a classic example of addition to a conjugated diene, proceeding through dibrominated intermediates. The stereochemical outcome of this reaction yields both the meso and racemic diastereomers.

Caption: General workflow for synthesizing **meso-1,2,3,4-tetrabromobutane**.

## Experimental Protocol: Synthesis from 1,3-Butadiene

This protocol is a self-validating system; successful synthesis will yield a crystalline solid with a melting point corresponding to the meso isomer (116-119 °C).

- **Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
- **Dissolution:** Dissolve 1,3-butadiene in a suitable inert solvent, such as chloroform.
- **Bromination:** Slowly add a stoichiometric amount of bromine, also dissolved in the same solvent, to the flask via the dropping funnel. Maintain the reaction temperature around 60 °C.
- **Reaction:** Allow the mixture to react for 10-12 hours with continuous stirring. The disappearance of the bromine's reddish-brown color indicates reaction progression.
- **Isolation:** After the reaction is complete, cool the mixture. The product will precipitate out of the solution.
- **Purification:** Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials or byproducts.
- **Drying:** Dry the purified product to obtain **meso-1,2,3,4-tetrabromobutane** as a white crystalline solid.
- **Validation:** Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).

# Reactivity and Core Applications

The chemical reactivity of **meso-1,2,3,4-tetrabromobutane** is dominated by the four carbon-bromine bonds, which serve as excellent leaving groups in various reactions.

## A. Precursor to 1,3-Butadiene

One of its most recognized uses is as a stable, solid source for generating 1,3-butadiene gas in a controlled laboratory setting. This is achieved through a dehalogenation reaction, typically using zinc dust in a solvent like ethanol. This method avoids the challenges of handling gaseous butadiene directly.

Caption: Generation of 1,3-butadiene from **meso-1,2,3,4-tetrabromobutane**.

## B. Flame Retardant

With a high bromine content of approximately 85.6% by mass, this compound has been effectively used as an additive flame retardant, particularly in studies involving polystyrene. During combustion, it releases bromine radicals that interfere with the chain reactions of fire, thus inhibiting the process.

## C. Synthetic Intermediate

The four bromine atoms provide multiple reactive sites for nucleophilic substitution reactions. This allows **meso-1,2,3,4-tetrabromobutane** to serve as a four-carbon building block for synthesizing more complex molecules and polymers.

## Spectroscopic Data

Full characterization of **meso-1,2,3,4-tetrabromobutane** relies on standard spectroscopic techniques. Publicly available data includes:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: Provides information on the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: Shows characteristic C-Br and C-H bond vibrations.

- Mass Spectrometry (MS): Confirms the molecular weight and shows fragmentation patterns typical of polybrominated compounds.

Authoritative spectral data can be accessed through databases such as the NIST Chemistry WebBook and ChemicalBook.

## Safety and Handling

As a halogenated organic compound, **meso-1,2,3,4-tetrabromobutane** requires careful handling.

- Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a dust respirator, chemical-resistant gloves, and safety glasses or goggles. Protective clothing is recommended to avoid skin contact.
- Hazards: The compound is classified as a skin and eye irritant. Avoid creating and inhaling dust. Upon combustion, it can decompose to release toxic fumes of hydrogen bromide.
- First Aid:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
  - Inhalation: Move the victim to fresh air.
  - Ingestion: Rinse mouth and seek medical attention.
- Storage: Store in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents.

Disclaimer: This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

- To cite this document: BenchChem. [An In-depth Technical Guide to meso-1,2,3,4-Tetrabromobutane]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1632186#meso-1-2-3-4-tetrabromobutane-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)